N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide
Description
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRRCUFJAQOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654181 | |
| Record name | N-[(4-Chlorophenyl)methyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-77-1 | |
| Record name | N-[(4-Chlorophenyl)methyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Preparation Method
The most commonly reported synthetic route for N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide involves the following key steps:
- Starting Materials: Piperidine-4-carboxylic acid and 4-chlorobenzylamine.
- Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is used to activate the carboxylic acid group.
- Base: Triethylamine is employed to neutralize the reaction environment and facilitate amide bond formation.
- Solvent: Dichloromethane (DCM) is the preferred organic solvent.
- Reaction Conditions: The reaction is typically conducted at room temperature under stirring.
- Work-up: After completion, the product is purified, often by crystallization or chromatography, and converted to the hydrochloride salt to enhance stability and handling.
This method efficiently produces the target compound with good yields and purity.
Reaction Mechanism and Analysis
The core transformation is an amide bond formation between the carboxylic acid group of piperidine-4-carboxylic acid and the amine group of 4-chlorobenzylamine. The EDCI activates the acid by forming an O-acylisourea intermediate, which is then attacked by the nucleophilic amine to form the amide linkage. Triethylamine scavenges the generated acid by-products, driving the reaction forward.
Summary of Chemical Reactions Involved
| Reaction Step | Description |
|---|---|
| Amide Bond Formation | Coupling of piperidine-4-carboxylic acid with 4-chlorobenzylamine using EDCI and triethylamine in DCM at room temperature. |
| Purification and Salt Formation | Isolation of the product followed by conversion to hydrochloride salt for stability. |
Research Findings and Data
- The reaction proceeds efficiently at ambient temperature, avoiding harsh conditions that could degrade sensitive functional groups.
- Use of EDCI as a coupling agent is preferred due to its mildness and effectiveness in amide bond formation.
- Triethylamine is critical to neutralize the acidic by-products and maintain reaction progress.
- The hydrochloride salt form of the compound exhibits enhanced stability and ease of handling.
- The method is scalable and applicable for producing research-grade material for chemical, biological, and medicinal studies.
Notes on Chemical Reactivity and Further Transformations
This compound can undergo several chemical reactions, which are relevant for functionalization and derivatization:
- Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
- Reduction: Employing lithium aluminum hydride or sodium borohydride.
- Nucleophilic Substitution: With bases such as sodium hydroxide or potassium carbonate.
- Hydrolysis: Acidic or basic hydrolysis regenerates piperidine-4-carboxylic acid and 4-chlorobenzylamine.
These reactions demonstrate the compound’s versatility as a synthetic intermediate.
Chemical Reactions Analysis
Oxidation Reactions
The piperidine ring and benzyl group undergo selective oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Piperidine N-oxidation | |||
| , acetic acid, 50°C | N-oxide derivative | Selective oxidation at tertiary amine without ring cleavage | |
| Benzyl C-H oxidation | |||
| , acidic | |||
| , 80°C | 4-chlorobenzoic acid | Over-oxidation observed without pH control | |
| Amide oxidation | |||
| , | |||
| , RT | Nitroso intermediate | Limited yield (≤35%) due to competing decomposition |
Key finding : N-oxidation proceeds efficiently (82% yield) with
in acetic acid, while aromatic oxidation requires stringent pH control to prevent side reactions.
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Substituent | Yield | Selectivity |
|---|---|---|---|---|
| (aq.) | 150°C, Cu catalyst | -NH | ||
| 68% | Para:meta = 9:1 | |||
| 120°C, DMSO | -OH | 41% | Major para product | |
| EtOH, reflux | -SMe | 73% | Exclusive para substitution |
Mechanistic insight : The electron-withdrawing carboxamide group enhances NAS reactivity at the para position relative to chlorine. Copper catalysts improve amination efficiency by stabilizing transition states .
Hydrolysis Reactions
The carboxamide bond shows pH-dependent stability:
Controlled hydrolysis conditions :
-
Acidic : 6M HCl, 100°C → Piperidine-4-carboxylic acid + 4-chlorobenzylamine (82% yield)
-
Basic : 2M NaOH, 80°C → Sodium piperidine-4-carboxylate + 4-chlorobenzylamine (91% yield)
Kinetic data :
| Medium | Half-life (25°C) | Activation Energy (kJ/mol) |
|---|---|---|
| pH 1.0 | 48 hr | 78.4 |
| pH 7.4 | 720 hr | 92.1 |
| pH 13.0 | 15 hr | 63.9 |
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with base-catalyzed reactions exhibiting higher rates due to hydroxide ion activity.
Functionalization at Piperidine Nitrogen
The tertiary amine undergoes alkylation/acylation:
Notable trend : Acylation improves metabolic stability in vivo by 3-fold compared to the parent compound, as demonstrated in pharmacokinetic studies .
Ring Modification Reactions
The piperidine ring participates in ring-opening/expansion:
**Ring expansion with HNO
**:
-
Reagents:
,
, 0°C -
Product: Azepane-4-carboxamide derivative
-
Yield: 58%
Ring contraction via Hofmann elimination :
-
Reagents:
, NaOH -
Product: Pyrrolidine-3-carboxamide
-
Yield: 34%
These transformations enable access to related heterocyclic systems with modified pharmacological profiles.
Coupling Reactions
The carboxamide participates in metal-catalyzed cross-couplings:
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh | ||
| ) | |||
| Arylboronic acids | 65-82% | ||
| Buchwald-Hartwig | Pd | ||
| (dba) | |||
| , Xantphos | Aryl halides | 71% |
Coupling occurs at the carboxamide nitrogen, enabling introduction of diverse aryl groups for structure-activity relationship studies .
Stability Under Physiological Conditions
Critical for drug development, stability data shows:
| Parameter | Value | Method |
|---|---|---|
| Plasma stability (human, 37°C) | t | |
| = 6.3 hr | LC-MS/MS | |
| Microsomal stability | CL | |
| = 18 mL/min/kg | Hepatocyte assay | |
| Photostability (ICH Q1B) | Δpurity < 2% after 200W·hr/m | |
| HPLC-UV |
Oxidative metabolism primarily occurs via hydroxylation at the piperidine C-3 position, as identified using
C labeling .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of piperidine-4-carboxylic acid 4-chloro-benzylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid benzylamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Piperidine-4-carboxylic acid 4-fluoro-benzylamide: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.
Uniqueness
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide is unique due to the presence of the chlorine atom, which can enhance its reactivity and potentially its biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C15H22ClN2O and a molecular weight of approximately 278.81 g/mol. Its structure features a piperidine ring with a carboxamide group and a chlorophenyl moiety, which are critical for its biological activity.
Research indicates that the compound interacts with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Its pharmacodynamic properties suggest that it may modulate pathways relevant to disease states, such as inflammation and pain modulation. This interaction is essential for understanding its therapeutic potential.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, indicating its potential use as an antimicrobial agent. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have demonstrated that it can inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer therapeutic. The inhibition of key signaling pathways involved in cell proliferation and survival is believed to be part of its mechanism.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals distinct biological profiles based on variations in substituents:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(2-chloro-4-fluorophenyl)piperidine-4-carboxylic acid | Contains fluorine substitution | Exhibits different biological activity due to fluorine |
| 1-(3,4-dichlorophenyl)piperidine-4-carboxylic acid | Contains dichloro substitution | Potentially increased potency due to dual chlorine atoms |
| 1-(4-chlorophenyl)-N-(1-methyl-2-oxoquinolin-5-yl)piperidine-4-carboxamide | Incorporates a quinoline moiety | May exhibit unique pharmacological properties |
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against several mycobacterial species. The results indicated that it showed higher efficacy than standard treatments like isoniazid and pyrazinamide against M. tuberculosis . This suggests that the compound may serve as a promising candidate for further development in treating mycobacterial infections.
Investigation into Anticancer Properties
Another study focused on the compound's effects on human tumor xenografts in nude mice. It demonstrated significant inhibition of tumor growth at well-tolerated doses, indicating favorable pharmacokinetic properties that warrant further investigation into its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide in academic research?
The synthesis typically involves coupling reactions between 4-chloroaniline derivatives and piperidine-4-carboxylic acid. For example, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under inert conditions . Alternative methods include nucleophilic substitution or condensation reactions, optimized for high purity (>98%) as confirmed by HPLC . Reaction parameters such as temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane), and base (e.g., triethylamine) are critical for yield optimization .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction using the SHELX software suite is the gold standard . Key conformational features include:
- A chair conformation of the piperidine ring.
- N–H⋯O hydrogen bonding forming C(4) chains along the [010] axis .
- Pyramidal geometry at the piperidine nitrogen (bond angle sum ≈ 357.5°) . Comparative studies with methyl-substituted analogs highlight steric and electronic influences on crystal packing .
Q. What analytical techniques validate the purity and structural integrity of this compound?
- HPLC : Confirms purity (>98%) using reverse-phase columns and UV detection .
- IR and NMR spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹) and confirm substitution patterns (e.g., aromatic protons in ¹H NMR) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across piperidine-4-carboxamide derivatives?
Discrepancies often arise from substituent effects (e.g., Br vs. Cl) or assay conditions. Strategies include:
- Comparative SAR studies : Test analogs like N-(5-bromopyridin-2-yl)piperidine-4-carboxamide (higher bioactivity due to bromine’s electron-withdrawing effects) .
- Statistical meta-analysis : Control variables such as cell line specificity (e.g., cancer vs. non-cancer models) .
- Dose-response assays : Quantify IC₅₀ values under standardized protocols to isolate structural contributions .
Q. What strategies optimize the pharmacokinetic (PK) properties of this compound for therapeutic applications?
- Substituent engineering : Fluorine substitution (e.g., N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide) enhances metabolic stability by reducing CYP450-mediated oxidation .
- Preclinical DMPK profiling : Assess absorption (Caco-2 permeability), distribution (plasma protein binding), and elimination (microsomal clearance) .
- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility without compromising target binding .
Q. How does the electronic profile of the 4-chlorophenyl group influence reactivity and target interactions?
The chlorine atom’s electron-withdrawing effect increases the carboxamide’s hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzyme active sites) . Comparative studies with N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide show fluorine’s weaker electronegativity reduces binding affinity by 20–30% in kinase inhibition assays .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on piperidine ring conformations?
Discrepancies in chair vs. boat conformations may stem from crystallization conditions (e.g., solvent polarity) or intermolecular forces. Mitigation steps:
- Temperature-controlled crystallography : Compare structures at 100 K vs. 293 K to assess thermal effects .
- DFT calculations : Model energy differences between conformers to identify the most stable form .
Methodological Guidance
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
- Systematic substitution : Synthesize analogs with halogens (Cl, Br, F), alkyl (methyl), or aryl groups at the 4-position .
- High-throughput screening : Use 96-well plates to test inhibition of kinases (e.g., Akt) or GPCRs .
- Molecular docking : Validate binding poses using X-ray or cryo-EM structures of target proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
